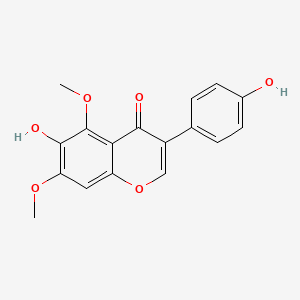
Muningin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Muningin involves several steps. One method includes the partial acetylation of reactive hydroxyl groups, followed by methylation in the 5-position, and final deacetylation . Another approach involves the partial benzylation of hydroxyl groups, methylation of the 5-hydroxy group, and subsequent debenzylation . These methods highlight the need for precise control over reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Muningin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, which may have different biological activities.
Substitution: Substitution reactions, particularly involving the methoxy and hydroxy groups, can lead to the formation of various derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid for demethylation, dimethyl sulfate for methylation, and sodium bicarbonate for partial acetylation . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various methylated and acetylated derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Wissenschaftliche Forschungsanwendungen
Muningin has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: this compound can be used in the development of new materials and chemical products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Muningin involves its interaction with various molecular targets and pathways. It is known to modulate specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can influence oxidative stress pathways and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Muningin can be compared with other isoflavones such as genistein and daidzein. These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound’s unique methoxy group in the 5-position sets it apart from other isoflavones, potentially leading to different biological activities and applications .
List of Similar Compounds
- Genistein
- Daidzein
- Biochanin A
- Formononetin
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action will pave the way for new discoveries and innovations.
Eigenschaften
CAS-Nummer |
479-83-4 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
6-hydroxy-3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12-14(17(22-2)16(13)20)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI-Schlüssel |
KVSCSPAYYVSPTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
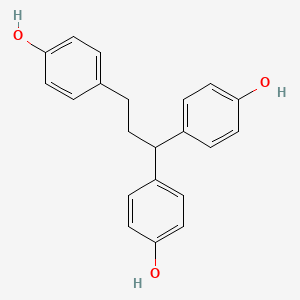
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
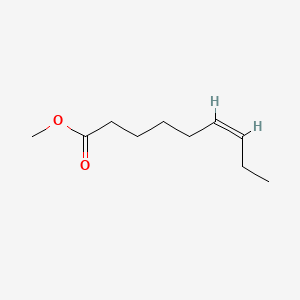
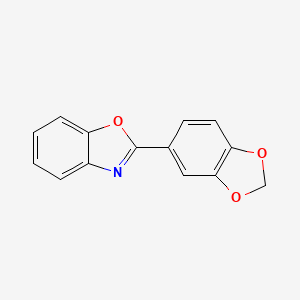
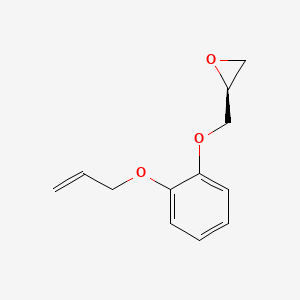
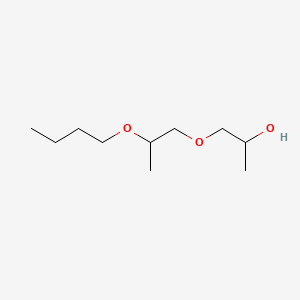


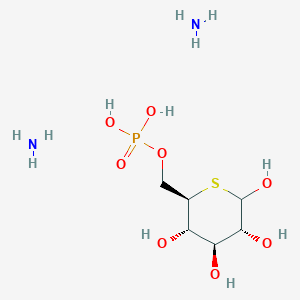
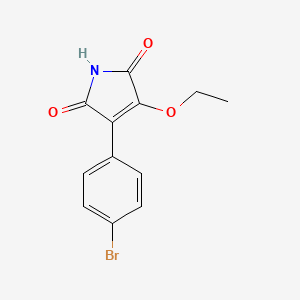
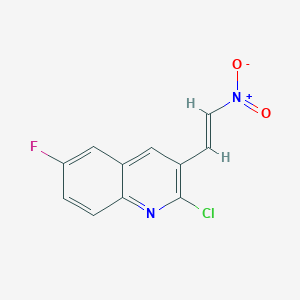
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
